molecular formula C16H11N3O3 B246442 N-(5-isoquinolinyl)-2-nitrobenzamide

N-(5-isoquinolinyl)-2-nitrobenzamide

Cat. No.: B246442
M. Wt: 293.28 g/mol
InChI Key: SQEGSXMNRCWOII-UHFFFAOYSA-N
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Description

N-(5-Isoquinolinyl)-2-nitrobenzamide is a nitrobenzamide derivative featuring a bicyclic isoquinoline moiety attached to the amide nitrogen. Nitrobenzamides are often explored for pharmacological activities, including anticonvulsant and antimicrobial effects, depending on their substituents .

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

N-isoquinolin-5-yl-2-nitrobenzamide

InChI

InChI=1S/C16H11N3O3/c20-16(13-5-1-2-7-15(13)19(21)22)18-14-6-3-4-11-10-17-9-8-12(11)14/h1-10H,(H,18,20)

InChI Key

SQEGSXMNRCWOII-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares key structural and physicochemical properties of N-(5-isoquinolinyl)-2-nitrobenzamide with related compounds:

Compound Name Substituent on Amide Nitrogen Molecular Formula Key Functional Groups Solubility
This compound* 5-Isoquinolinyl C₁₆H₁₁N₃O₃ Nitro, amide, bicyclic aromatic Likely ethanol-soluble (inferred)
N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide 5-Ethyl-thiadiazole C₁₁H₁₀N₄O₃S Nitro, amide, thiadiazole Ethanol-soluble, water-insoluble
N-(Furan-2-ylmethyl)-2-nitrobenzamide Furan-2-ylmethyl C₁₂H₁₀N₂O₄ Nitro, amide, furan Soluble in organic solvents (e.g., THF)
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Triazolylmethyl + benzothiazole C₂₅H₂₀N₆O₄S Nitro, amide, triazole, benzothiazole Not specified

*Inferred properties based on structural analogs.

Pharmacological Activity

  • Anticonvulsant Activity : N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide demonstrated superior efficacy to Depakin (valproate) in animal models, providing 100% protection at lower doses and reducing mortality .
  • Antimicrobial Activity : The triazolylmethyl derivative (compound 5a, 5h, 5i) showed promising activity against bacterial and fungal strains, comparable to ciprofloxacin and miconazole .
  • Isoquinolinyl Derivatives: While direct data is lacking, the isoquinoline moiety’s aromaticity and rigidity may enhance binding to biological targets (e.g., kinases or neurotransmitter receptors), as seen in other isoquinoline-based drugs.

Analytical Characterization

  • Spectroscopy :
    • IR : Thiadiazole derivatives showed characteristic bands for C-S-C (687–685 cm⁻¹) and amide I (1682 cm⁻¹) .
    • NMR : Furylmethyl derivatives exhibited distinct aromatic proton signals (δ 6.3–8.2 ppm) .
  • Chromatography : TLC with silica gel GF254 and UV detection (282 nm) was used for purity assessment .

Key Differences and Implications

  • Aromatic vs. Heterocyclic Moieties: Isoquinoline’s bicyclic structure may improve metabolic stability compared to monocyclic furan or thiadiazole .
  • Biological Targets : Thiadiazole derivatives target anticonvulsant pathways, while triazolylmethyl compounds address microbial enzymes, highlighting substituent-driven selectivity .

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